molecular formula C24H22N2O4S B2388187 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2137828-83-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2388187
CAS RN: 2137828-83-0
M. Wt: 434.51
InChI Key: KZNRURLDBOLTDV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a thiazole ring. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines . The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and the thiazole ring is a component of vitamin B1 (thiamine) and is found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The Fmoc group is a bulky, aromatic group that can have significant effects on the compound’s overall conformation . The pyrrolidine and thiazole rings are both five-membered rings, but the pyrrolidine ring contains a nitrogen atom, and the thiazole ring contains both nitrogen and sulfur atoms .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis . The pyrrolidine ring can undergo various reactions at the nitrogen atom, including alkylation and acylation . The thiazole ring is relatively stable but can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds containing Fmoc groups are solid at room temperature . The presence of the pyrrolidine and thiazole rings could potentially increase the compound’s polarity, affecting its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used in the context of peptide synthesis, the Fmoc group would serve as a protecting group for amines, preventing them from reacting until the Fmoc group is removed .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it’s a novel compound, thorough studies would need to be conducted to determine its properties, potential uses, and safety profile. If it’s intended for use in peptide synthesis, research could focus on optimizing the synthesis and deprotection steps, or on incorporating the compound into various peptides and proteins .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-14-21(23(27)28)25-22(31-14)20-11-6-12-26(20)24(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNRURLDBOLTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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